molecular formula C58H89N7O14S B12431736 Mmae-smcc

Mmae-smcc

Cat. No.: B12431736
M. Wt: 1140.4 g/mol
InChI Key: KPJLIFRLZIUVFO-AREODUGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMAE-SMCC, also known as monomethyl auristatin E-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. MMAE is a potent antimitotic agent, while SMCC is a linker that connects MMAE to antibodies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MMAE-SMCC involves the conjugation of monomethyl auristatin E to an antibody via the SMCC linker. The process typically includes the following steps:

    Activation of the Antibody: The antibody is first reduced to expose thiol groups.

    Linker Attachment: The SMCC linker is then attached to the antibody through a reaction with the thiol groups.

    Drug Conjugation: Finally, MMAE is conjugated to the antibody-linker complex.

The reaction conditions often involve mild temperatures and pH levels to maintain the integrity of the antibody and the drug .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as hydrophobic interaction chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

MMAE-SMCC primarily undergoes conjugation reactions. The key reactions include:

    Thiol-Maleimide Conjugation: The maleimide group in SMCC reacts with thiol groups on the antibody.

    Amide Bond Formation: The amine group of MMAE forms an amide bond with the activated ester group of SMCC.

Common Reagents and Conditions

    Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in antibodies.

    Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH levels during reactions.

Major Products

The major product of these reactions is the this compound-antibody conjugate, which retains the cytotoxic properties of MMAE while being targeted to specific cancer cells .

Scientific Research Applications

MMAE-SMCC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MMAE-SMCC exerts its effects through the following mechanism:

Comparison with Similar Compounds

MMAE-SMCC is compared with other ADC linkers and payloads:

    Brentuximab Vedotin: Uses a similar linker and payload but targets different antigens.

    Trastuzumab Emtansine: Utilizes a different cytotoxic agent (DM1) and linker (N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate).

Uniqueness

This compound is unique due to its high potency and specificity in targeting cancer cells, making it a valuable tool in cancer therapy .

Properties

Molecular Formula

C58H89N7O14S

Molecular Weight

1140.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1

InChI Key

KPJLIFRLZIUVFO-AREODUGYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O

Origin of Product

United States

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